Boc-O-benzyl-L-|A-homotyrosine
Description
(S)-4-(4-(Benzyloxy)phenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a benzyloxyphenyl group and a tert-butoxycarbonyl-protected amino group, making it a versatile intermediate in the synthesis of more complex molecules.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4-phenylmethoxyphenyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5/c1-22(2,3)28-21(26)23-18(14-20(24)25)13-16-9-11-19(12-10-16)27-15-17-7-5-4-6-8-17/h4-12,18H,13-15H2,1-3H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZSKDKNNZPVMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(4-(Benzyloxy)phenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid typically involves multiple steps:
Starting Material: The synthesis often begins with commercially available starting materials such as (S)-3-amino-4-phenylbutanoic acid.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine to form the Boc-protected amino acid.
Benzyloxy Group Introduction: The benzyloxy group is introduced via a nucleophilic substitution reaction using benzyl bromide and a suitable base.
Final Product Formation: The final product, (S)-4-(4-(Benzyloxy)phenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid, is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(4-(Benzyloxy)phenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding a phenyl-substituted butanoic acid.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Acidic conditions such as trifluoroacetic acid or hydrochloric acid.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Phenyl-substituted butanoic acids.
Substitution: Free amino acids.
Scientific Research Applications
(S)-4-(4-(Benzyloxy)phenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.
Biological Studies: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-4-(4-(Benzyloxy)phenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy and tert-butoxycarbonyl groups can influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
(S)-4-Phenyl-3-((tert-butoxycarbonyl)amino)butanoic acid: Lacks the benzyloxy group, making it less versatile in certain synthetic applications.
(S)-4-(4-Hydroxyphenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid: Contains a hydroxy group instead of a benzyloxy group, which can alter its reactivity and applications.
Uniqueness
(S)-4-(4-(Benzyloxy)phenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid is unique due to the presence of both the benzyloxy and tert-butoxycarbonyl groups, which provide distinct reactivity and protection features. This makes it a valuable intermediate in the synthesis of complex molecules with specific functional group requirements.
Biological Activity
Boc-O-benzyl-L-β-homotyrosine is a synthetic amino acid derivative that has garnered attention for its unique structural properties and biological activities. This compound, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a benzyl ether, is a β-amino acid, which distinguishes it from traditional α-amino acids. Its molecular formula is C₁₈H₃₁NO₄, with a molecular weight of approximately 325.46 g/mol. The biological activity of Boc-O-benzyl-L-β-homotyrosine primarily stems from its incorporation into peptides, enhancing their stability and altering pharmacokinetic properties.
Structural Characteristics
The structural uniqueness of Boc-O-benzyl-L-β-homotyrosine allows it to influence peptide conformation and function:
- Positioning of the Amino Group : The amino group is attached to the β-carbon, which can significantly affect how the compound interacts with biological systems.
- Enhanced Stability : The incorporation of β-amino acids like Boc-O-benzyl-L-β-homotyrosine can lead to increased resistance against enzymatic degradation, making it valuable in therapeutic applications.
Biological Applications
Boc-O-benzyl-L-β-homotyrosine has several notable applications in biological research and drug development:
- Peptide Synthesis : It serves as a building block in the synthesis of modified peptides that exhibit enhanced biological activity or stability .
- Drug Development : The compound is utilized in designing peptide-based therapeutics targeting specific diseases, as its structural properties can improve receptor binding affinity and pharmacological profiles .
- Bioconjugation : It aids in attaching biomolecules to drugs or imaging agents, enhancing their efficacy and specificity .
- Neuroscience Research : Its unique structure is valuable in studying neurotransmitter systems and developing neuroactive compounds .
- Cosmetic Applications : Investigated for potential effects on skin health and cellular regeneration, particularly in anti-aging formulations .
The mechanism of action for Boc-O-benzyl-L-β-homotyrosine involves interactions with specific molecular targets:
- Binding Affinity : Studies indicate that modifications at the amino acid level can significantly influence binding affinity with receptors or enzymes. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are often employed to elucidate these interactions.
- Influence on Secondary Structure : The incorporation of β-amino acids can lead to alterations in the secondary structure of peptides, which may enhance their biological activity by stabilizing specific conformations that favor receptor interactions.
Comparative Analysis
The following table summarizes the structural comparisons between Boc-O-benzyl-L-β-homotyrosine and related compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Boc-O-benzyl-L-tyrosine | Standard Amino Acid | Commonly used in peptide synthesis; lacks β-position modification. |
| Boc-O-benzyl-DL-homotyrosine | Racemic Mixture | Contains both L and D forms; used for comparative studies. |
| Boc-O-methyl-L-β-homotyrosine | Methylated Variant | Offers different steric properties due to methyl substitution. |
| Boc-Ala (Boc-Alanine) | Standard Amino Acid | Simpler structure; often used as a control in studies involving β-amino acids. |
Case Studies and Research Findings
Research has demonstrated the versatility of Boc-O-benzyl-L-β-homotyrosine across various studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
